tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
CAS No.: 1608499-23-5
Cat. No.: VC11706291
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate - 1608499-23-5](/images/structure/VC11706291.png)
Specification
CAS No. | 1608499-23-5 |
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Molecular Formula | C10H16N2O3 |
Molecular Weight | 212.25 g/mol |
IUPAC Name | tert-butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
Standard InChI | InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-6-4-7(12)8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m1/s1 |
Standard InChI Key | UMGMECYEEYWYKD-RNFRBKRXSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C(=O)N2 |
SMILES | CC(C)(C)OC(=O)N1CC2CC1C(=O)N2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1C(=O)N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s IUPAC name, tert-butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, explicitly defines its stereochemistry at the 1 and 4 positions, distinguishing it from other stereoisomers . The bicyclo[2.2.1]heptane framework consists of a seven-membered ring system with two fused five-membered rings, creating a bridge between carbons 1 and 4. Key functional groups include:
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A tert-butoxycarbonyl (Boc) group at position 2, providing steric protection for the secondary amine.
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A ketone at position 6, introducing electrophilic reactivity.
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Two secondary amines at positions 2 and 5, enabling further functionalization .
Table 1: Physical and Chemical Properties
Spectroscopic and Computational Data
The compound’s structure is validated through computational descriptors and spectroscopic methods:
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3D Conformer Analysis: Reveals a puckered bicyclic system with the Boc group occupying an equatorial position to minimize steric strain .
Synthesis and Reaction Mechanisms
Epimerization–Lactamization Cascade
A seminal synthesis route, described by researchers, involves an epimerization–lactamization cascade of (2S,4R)-4-aminoproline methyl esters . Under strongly basic conditions (e.g., KHMDS), the substrate undergoes:
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Epimerization at C2, yielding a (2R,4R) intermediate.
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Intramolecular Aminolysis: The (2R)-epimer’s amine nucleophile attacks the adjacent ester carbonyl, forming a bicyclic lactam .
Critical Factors for Success:
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Electron-Withdrawing N-Protection: Boc or similar groups stabilize the transition state by increasing electrophilicity at the ester carbonyl .
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Base Strength: Strong bases (e.g., KHMDS) drive both epimerization and lactamization steps .
Alternative Synthetic Approaches
While the cascade reaction is predominant, other methods include:
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Direct Cyclization: Using Boc-protected diamine precursors with activating agents (e.g., EDC/HOBt) .
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Post-Functionalization: Introducing the ketone moiety via oxidation of a secondary alcohol in preformed bicyclic frameworks .
Structural and Conformational Analysis
Bicyclic Framework and Stereoelectronic Effects
The [2.2.1]heptane system imposes significant conformational rigidity, restricting rotation around the bridgehead carbons (C1 and C4). This rigidity:
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Enhances stereochemical stability, making the compound suitable for chiral auxiliary applications.
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Influences reactivity patterns; for example, the ketone at C6 is less accessible to nucleophiles compared to linear analogs .
Comparative Analysis with Analogous Compounds
Table 2: Comparison with Bicyclic Diazabicycloheptane Derivatives
Applications in Medicinal Chemistry and Drug Development
Role as a Building Block
The compound’s rigid scaffold and functional groups make it valuable for:
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Peptidomimetics: Mimicking peptide turn structures in protease inhibitors .
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Kinase Inhibitors: Serving as a core structure for ATP-competitive binding motifs .
Case Study: Antiviral Agents
Recent studies highlight its incorporation into HCV NS5A inhibitors, where the bicyclic system enhances binding affinity by reducing entropic penalties during protein-ligand interactions .
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